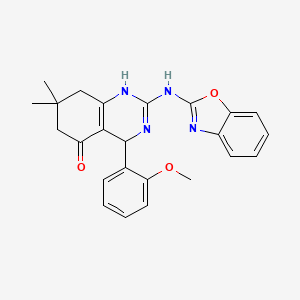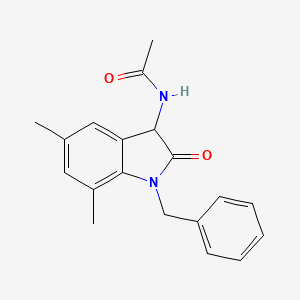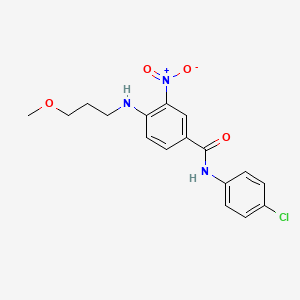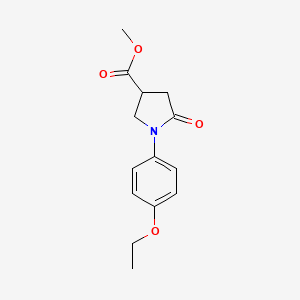![molecular formula C21H19FN2O4S B4168529 2-[(4-fluorophenyl)sulfonylamino]-N-(4-phenoxyphenyl)propanamide](/img/structure/B4168529.png)
2-[(4-fluorophenyl)sulfonylamino]-N-(4-phenoxyphenyl)propanamide
概要
説明
This compound is known for its selective inhibition of the protein-protein interaction between the transcription factor STAT3 and its upstream activator JAK2, which plays a crucial role in the development and progression of various types of cancer.
準備方法
The synthesis of 2-[(4-fluorophenyl)sulfonylamino]-N-(4-phenoxyphenyl)propanamide involves several steps, typically starting with the preparation of the key intermediates. The synthetic route often includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. Industrial production methods have been optimized to improve yield and purity, making it a viable option for large-scale experiments.
化学反応の分析
2-[(4-fluorophenyl)sulfonylamino]-N-(4-phenoxyphenyl)propanamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
2-[(4-fluorophenyl)sulfonylamino]-N-(4-phenoxyphenyl)propanamide has a wide range of scientific research applications, including:
Chemistry: It is used as a tool for studying the role of STAT3 in various chemical processes.
Biology: The compound is utilized in biological research to investigate its effects on cell proliferation, apoptosis, and angiogenesis.
Medicine: Due to its selective inhibition of STAT3, it is a promising candidate for cancer research, particularly in the development of new therapeutic agents.
Industry: The compound’s unique properties make it valuable for various industrial applications, including the synthesis of other complex organic molecules.
作用機序
2-[(4-fluorophenyl)sulfonylamino]-N-(4-phenoxyphenyl)propanamide exerts its effects by inhibiting the protein-protein interaction between STAT3 and JAK2. It binds to the SH2 domain of STAT3, preventing its activation and downstream signaling pathways that promote cell proliferation and survival. This targeted inhibition results in a high degree of selectivity and minimal off-target effects.
類似化合物との比較
2-[(4-fluorophenyl)sulfonylamino]-N-(4-phenoxyphenyl)propanamide can be compared with other similar compounds, such as:
4-fluorophenyl 4-phenoxyphenyl sulfone: This compound shares a similar structural framework but differs in its functional groups and specific applications.
4-chlorophenyl 4-phenoxyphenyl sulfone: Another structurally related compound with different chemical properties and uses.
The uniqueness of this compound lies in its selective inhibition of the STAT3-JAK2 interaction, making it a valuable tool for cancer research and other scientific studies.
特性
IUPAC Name |
2-[(4-fluorophenyl)sulfonylamino]-N-(4-phenoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O4S/c1-15(24-29(26,27)20-13-7-16(22)8-14-20)21(25)23-17-9-11-19(12-10-17)28-18-5-3-2-4-6-18/h2-15,24H,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSQDQQENBUCFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 1-[N-(4-chlorobenzyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B4168453.png)


![N-(2-methoxyphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)propanamide](/img/structure/B4168475.png)
![3-chloro-4-[2-(4-morpholinyl)-2-oxoethoxy]-N-(1-phenylethyl)benzenesulfonamide](/img/structure/B4168485.png)
![ethyl 4-[({[4-ethyl-5-(2-{[(4-methoxyphenyl)carbonyl]amino}ethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B4168493.png)


![1-[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]-N-methyl-N-(3-pyridinylmethyl)methanamine](/img/structure/B4168503.png)
![methyl 3-{[N-(4-chlorophenyl)-N-(methylsulfonyl)alanyl]amino}-2-methylbenzoate](/img/structure/B4168507.png)
![5-[(4-benzyl-1-piperazinyl)carbonyl]-2-chloro-N-phenylbenzenesulfonamide](/img/structure/B4168532.png)
![N-(2-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B4168534.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-pentylalaninamide](/img/structure/B4168536.png)

